
1-Chloro-4-(4-phenoxybutylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-4-(4-phenoxybutylsulfonyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon, and is substituted with a chloro group, a phenoxy group, and a butylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, phenoxy, and butylsulfonyl groups onto the benzene ring . The exact method would depend on the specific reactions used and the order in which the groups are introduced. It’s important to note that the order of reactions can be critical to the success of the synthesis .Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(4-phenoxybutylsulfonyl)benzene” would consist of a benzene ring substituted with the aforementioned groups. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “1-Chloro-4-(4-phenoxybutylsulfonyl)benzene” would depend on the specific conditions and reactants used. Benzene rings can undergo a variety of reactions, including electrophilic substitution reactions . The presence of the chloro, phenoxy, and butylsulfonyl groups could influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-4-(4-phenoxybutylsulfonyl)benzene” would depend on its exact molecular structure. For example, benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . The presence of the chloro, phenoxy, and butylsulfonyl groups could influence these properties .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
1-Chloro-4-(4-phenoxybutylsulfonyl)benzene has been explored in the field of catalysis and chemical synthesis. For instance, it has been involved in the chloromethylation of certain benzene derivatives, demonstrating its potential in synthesizing various chemical compounds. This is seen in the improved yield and selectivity for the chloromethylation of related benzene compounds (Yang Yi, 2009).
Pharmaceutical and Medical Research
In pharmaceutical and medical research, derivatives of 1-Chloro-4-(4-phenoxybutylsulfonyl)benzene have been synthesized and investigated for their antimicrobial activities. These derivatives exhibit potential in combating various bacterial strains, indicating the compound's significance in developing new antimicrobial agents (Hitesh Dave et al., 2013).
Polymerization and Material Science
In the field of polymerization and material science, this compound has shown relevance in the synthesis of various polymers. Its derivatives have been used as initiator/transfer agents for cationic polymerizations, indicating its utility in creating novel polymeric materials (T. Dittmer et al., 1992).
Environmental Chemistry
In environmental chemistry, derivatives of 1-Chloro-4-(4-phenoxybutylsulfonyl)benzene have been studied for their behavior in different environmental conditions. For instance, research on the electrochemical reduction of related chloro-phenoxybenzene compounds has implications for understanding and mitigating environmental pollutants (Angela A. Peverly et al., 2014).
Catalytic Applications
The compound has also found application in catalytic processes. Studies involving the synthesis of benzene derivatives using similar compounds suggest potential uses in various catalytic and chemical transformation processes (Z. Karimi-Jaberi et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-4-(4-phenoxybutylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c17-14-8-10-16(11-9-14)21(18,19)13-5-4-12-20-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEURPQVXZFZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(4-phenoxybutylsulfonyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

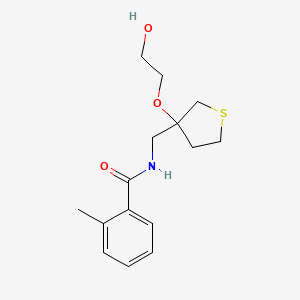
![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)
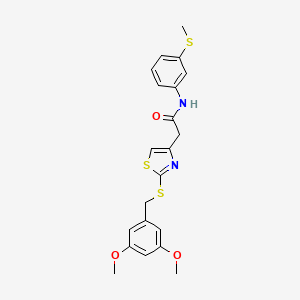
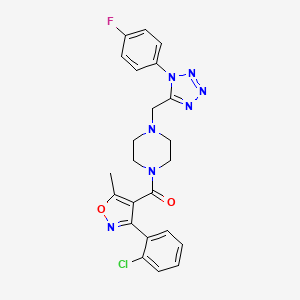
![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)
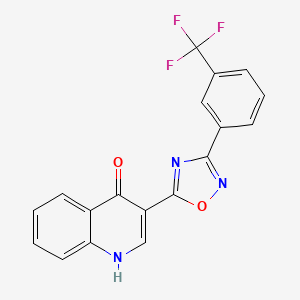
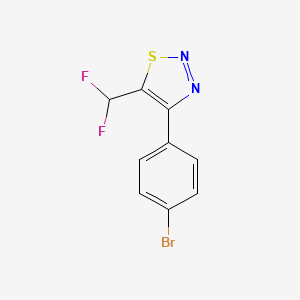
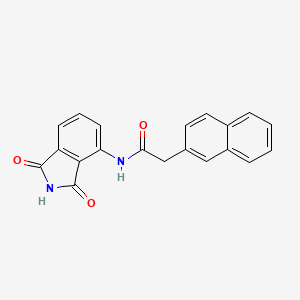
![3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide](/img/structure/B2454756.png)
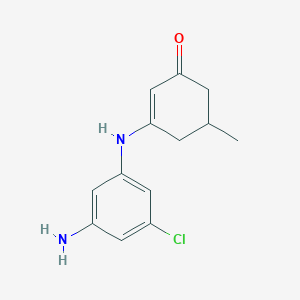
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)
![6-Azaspiro[3.5]nonan-8-ol](/img/structure/B2454762.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)
